molecular formula C21H18Cl2N2O3S B12479335 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B12479335
M. Wt: 449.3 g/mol
InChI Key: SETVHZPGHFXQCI-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a carbazole moiety, which is a tricyclic aromatic system, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Carbazole Moiety: The carbazole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the carbazole derivative with chlorosulfonic acid, followed by treatment with an amine to form the sulfonamide.

    Chlorination and Methoxylation: The final steps involve chlorination of the aromatic ring using reagents like thionyl chloride and methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This compound may interact with enzymes involved in cell division or metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-(9H-carbazol-3-yl)-4-methoxybenzenesulfonamide: Lacks the ethyl group on the carbazole moiety.

    2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-benzenesulfonamide: Lacks the methoxy group on the benzene ring.

    N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide: Lacks the chlorine atoms on the benzene ring.

Uniqueness

The unique combination of the carbazole moiety, sulfonamide group, and specific substitutions (chlorine and methoxy groups) in 2,3-dichloro-N-(9-ethyl-9H-carbazol-3-yl)-4-methoxybenzenesulfonamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18Cl2N2O3S

Molecular Weight

449.3 g/mol

IUPAC Name

2,3-dichloro-N-(9-ethylcarbazol-3-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H18Cl2N2O3S/c1-3-25-16-7-5-4-6-14(16)15-12-13(8-9-17(15)25)24-29(26,27)19-11-10-18(28-2)20(22)21(19)23/h4-12,24H,3H2,1-2H3

InChI Key

SETVHZPGHFXQCI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl)C4=CC=CC=C41

Origin of Product

United States

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